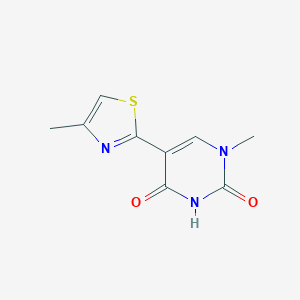

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Vue d'ensemble

Description

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as a tetrahydropyrimidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves multi-component reactions. For instance, one study utilized a solvent-free method combining ethyl acetoacetate, secondary amines, and aromatic aldehydes with copper chloride as a catalyst. This approach yielded various derivatives with promising biological profiles .

Antioxidant Activity

Tetrahydropyrimidine derivatives have shown notable antioxidant properties. In vitro assays demonstrated that certain compounds exhibit effective radical scavenging activity. For example, compounds synthesized in one study had IC50 values ranging from 6.261 to 2358 µM for radical scavenging . The structure-activity relationship (SAR) indicated that specific substitutions on the pyrimidine ring significantly enhance antioxidant capacity.

Anticancer Activity

The anticancer potential of these compounds has been extensively studied. Several tetrahydropyrimidine derivatives were evaluated against various cancer cell lines, including HepG2 and MCF-7. Results indicated that some derivatives possess IC50 values below 20 µg/mL against these cell lines, suggesting strong cytotoxic effects . The mechanism of action is believed to involve the inhibition of DNA and RNA synthesis in cancer cells.

Antidiabetic Activity

Research has also highlighted the anti-diabetic properties of tetrahydropyrimidine derivatives. Compounds were tested for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. The best-performing derivatives showed IC50 values as low as 6.539 µM, indicating potent enzyme inhibition .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of tetrahydropyrimidine derivatives and evaluated their biological activities. The results indicated that the presence of halogen substituents on the benzyl ring significantly influenced both antioxidant and anticancer activities. Specifically, compounds with para-fluoro substitutions exhibited the highest radical scavenging activity .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of tetrahydropyrimidines. It was found that modifications at specific positions on the pyrimidine ring could enhance biological activity. For instance, meta-substituted chloro and fluoro derivatives showed superior alpha-amylase inhibitory effects compared to ortho or para substitutions .

Data Table: Biological Activity Summary

| Compound ID | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| 5c | Antioxidant | 6.261 | Radical Scavenging |

| 5g | Alpha-Amylase Inhibitor | 6.539 | Diabetes |

| 5e | Cytotoxicity | 18.69 | HepG2 Cell Line |

Applications De Recherche Scientifique

Antimicrobial Activity

MTTP has been studied for its potential antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against various strains of bacteria. For instance:

- A study demonstrated that MTTP derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that MTTP can induce apoptosis in cancer cells through the modulation of key signaling pathways:

- A notable case study reported that MTTP exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity .

Pesticidal Activity

MTTP demonstrates promising pesticidal properties. Research has indicated that compounds with thiazole moieties can act as effective fungicides and insecticides:

- Field trials have shown that formulations containing MTTP significantly reduced the incidence of fungal infections in crops such as wheat and maize .

Polymer Synthesis

The unique structure of MTTP allows it to be utilized in synthesizing novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties:

- A recent study highlighted the use of MTTP in creating thermally stable polyurethanes, which are applicable in coatings and adhesives .

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| MTTP | Staphylococcus aureus | 15 µM | |

| MTTP | Escherichia coli | 20 µM | |

| MTTP | MCF-7 (Breast Cancer) | 10 µM | |

| MTTP | PC-3 (Prostate Cancer) | 12 µM |

Table 2: Agricultural Efficacy of MTTP

Analyse Des Réactions Chimiques

Nucleophilic Additions and Substitutions

The dione groups at positions 2 and 4 of the tetrahydropyrimidine ring are susceptible to nucleophilic attack. For example:

-

Aminolysis : Reaction with amines (e.g., hydrazine) can yield hydrazide derivatives, as seen in structurally similar tetrahydropyrimidines .

-

Thioamide Formation : Substitution of oxygen with sulfur using Lawesson’s reagent or P<sub>2</sub>S<sub>5</sub> can produce thio-analogs .

Example Reaction Pathway :

Electrophilic Aromatic Substitution at the Thiazole Ring

The 4-methyl-1,3-thiazole moiety undergoes electrophilic substitution, particularly at the 5-position due to electron-donating effects of the methyl group . Reactions include:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups.

-

Halogenation : Bromination or chlorination using halogenating agents (e.g., NBS or Cl<sub>2</sub>) .

Table 1: Electrophilic Substitution Reactions of the Thiazole Ring

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 5-Bromo-4-methylthiazole | 72 | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-4-methylthiazole | 65 |

Oxidation and Reduction Reactions

-

Oxidation : The methyl group on the thiazole ring can be oxidized to a carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub> .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the tetrahydropyrimidine ring to a fully saturated pyrimidine .

Example :

Cyclization and Condensation Reactions

The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles. For instance:

-

Spirocyclization : Reacting with isatin derivatives under acidic conditions yields spiro-indole-thiazolidine hybrids .

-

Biguanide Formation : Condensation with guanidine derivatives forms fused pyrimidine-biguanide structures .

Table 2: Condensation Reactions

Coordination Chemistry

The dione oxygen and thiazole nitrogen can act as ligands for metal ions. Studies on analogous compounds show:

-

Cu(II) Complexation : Forms octahedral complexes with antitumor activity .

-

Fe(III) Binding : Chelation produces nanomaterials (e.g., Fe<sub>2</sub>O<sub>3</sub> nanoparticles) .

Mechanism :

Functionalization via Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the thiazole ring:

-

Suzuki Coupling : Reaction with aryl boronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.

Thermal Degradation

Pyrolysis studies of related tetrahydropyrimidines reveal decomposition pathways:

-

Decarboxylation : Loss of CO<sub>2</sub> at >200°C.

-

Ring Contraction : Formation of imidazole derivatives under inert atmospheres.

Propriétés

IUPAC Name |

1-methyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-5-4-15-8(10-5)6-3-12(2)9(14)11-7(6)13/h3-4H,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMIAHXVJGSECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CN(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186629 | |

| Record name | 1-Methyl-5-(4-methyl-2-thiazolyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221820-86-5 | |

| Record name | 1-Methyl-5-(4-methyl-2-thiazolyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221820-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4-methyl-2-thiazolyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.